Quaternary Nitrile Provides a Distinct Synthetic Intermediate for Amine Derivatives Versus Unsubstituted Tetrahydropyran-4-carbonitrile
4-Methyltetrahydro-2H-pyran-4-carbonitrile serves as a direct precursor for (4-methyltetrahydro-2H-pyran-4-yl)methanamine via nitrile reduction, a transformation documented in the Novartis patent WO2011/026917 A1 [1]. Unlike unsubstituted tetrahydro-2H-pyran-4-carbonitrile (CAS 4295-99-2), which yields the corresponding primary amine lacking the 4-methyl substituent, the target compound produces a geminally substituted aminomethyl-tetrahydropyran scaffold that cannot be accessed from the simpler analog . This quaternary center introduces a sterically distinct topological feature that alters the binding conformation and metabolic stability of derived pharmaceutical candidates [2].
| Evidence Dimension | Synthetic intermediate functionality |
|---|---|
| Target Compound Data | 4-Methyltetrahydro-2H-pyran-4-carbonitrile → (4-methyltetrahydro-2H-pyran-4-yl)methanamine (via LAH reduction) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-4-carbonitrile (CAS 4295-99-2) → (tetrahydro-2H-pyran-4-yl)methanamine |
| Quantified Difference | Product incorporates a 4-methyl group yielding a quaternary α-carbon center; comparator yields an amine without geminal methyl substitution |
| Conditions | Nitrile reduction with lithium aluminum hydride (LAH) in THF at 0°C, as described in patent WO2011/026917 A1 |
Why This Matters
This enables the synthesis of sterically distinct amine-containing pharmacophores that are structurally inaccessible from unsubstituted tetrahydropyran-4-carbonitrile, expanding accessible chemical space in lead optimization programs.
- [1] Pfister, K. B., Sendzik, M. (2011). WO2011/026917 A1. Novartis AG. Pages 62-63. View Source
- [2] Patel, S., Harris, S. F., Gibbons, P., et al. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. ACS Medicinal Chemistry Letters. View Source
